10-(cyclohexylcarbonyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
This compound belongs to the class of benzo[e][1,4]diazepin-3-ones . Its systematic name is quite a mouthful, but let’s break it down:
- The benzo[e][1,4]diazepin-3-one core consists of two benzene rings fused to a seven-membered diazepine ring.
10-(cyclohexylcarbonyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a fused bicyclic structure.
Preparation Methods
Synthetic Routes:
-
Cyclization Approach
- One synthetic route involves the cyclization of a suitable precursor. For example, a dihydrobenzodiazepinone intermediate can be cyclized under specific conditions to form the target compound.
- The cyclohexylcarbonyl and 2-methoxyphenyl substituents are introduced during the cyclization step.
-
Reductive Amination
- Another method employs reductive amination of an appropriate ketone or aldehyde with a primary amine.
- The resulting intermediate undergoes cyclization to form the diazepinone ring.
Industrial Production:
- While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives.
Substitution: Substitution reactions at the carbonyl or other functional groups are possible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:
- The specific products depend on reaction conditions and substituents. Detailed studies are needed to identify major products.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., receptor binding, enzyme inhibition).
Medicine: Explored for pharmacological properties (e.g., antipsychotic, anxiolytic).
Industry: Limited applications due to its specialized structure.
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes, modulating cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C27H30N2O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-(cyclohexanecarbonyl)-6-(2-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H30N2O3/c1-32-24-17-8-5-12-19(24)26-25-21(14-9-16-23(25)30)28-20-13-6-7-15-22(20)29(26)27(31)18-10-3-2-4-11-18/h5-8,12-13,15,17-18,26,28H,2-4,9-11,14,16H2,1H3 |
InChI Key |
GDZACYRSGQJUCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=CC=CC=C4N2C(=O)C5CCCCC5 |
Origin of Product |
United States |
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